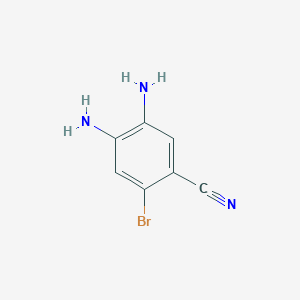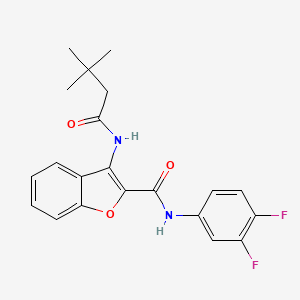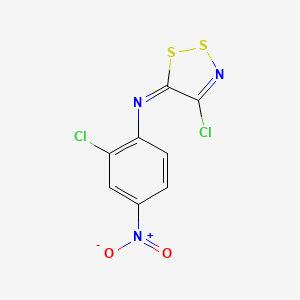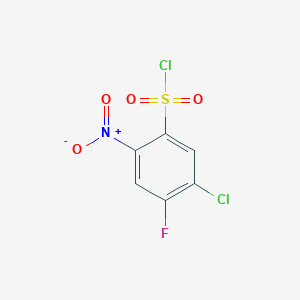
Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate, also known as DMPC, is a chiral building block that has been widely used in the synthesis of various biologically active molecules. DMPC is a derivative of proline, which is an essential amino acid that plays an important role in protein synthesis and metabolism.
作用機序
The mechanism of action of Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate is not well understood. However, it has been suggested that Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate may act as a GABA receptor modulator, which is a neurotransmitter that plays an important role in the regulation of neuronal excitability. Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate may also act as a voltage-gated sodium channel blocker, which is a target for many anticonvulsant drugs.
Biochemical and Physiological Effects
Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate has been shown to possess significant biochemical and physiological effects. Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate has been found to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition may contribute to the analgesic effects of Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate.
実験室実験の利点と制限
Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate has several advantages for lab experiments. Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate is a relatively simple molecule that can be easily synthesized in large quantities. Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate is also a chiral molecule, which makes it useful for the synthesis of chiral compounds. However, Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate has several limitations for lab experiments. Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate is a toxic compound that can cause skin irritation and respiratory problems. Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate is also a controlled substance that requires special handling and storage.
将来の方向性
There are several future directions for the research on Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate. One direction is to investigate the mechanism of action of Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate in more detail. Another direction is to explore the potential therapeutic applications of Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate, such as in the treatment of anxiety disorders, epilepsy, and pain. Additionally, the synthesis of Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate derivatives with improved pharmacological properties could be explored. Finally, the development of new synthetic methods for Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate could lead to more efficient and cost-effective production of this important chiral building block.
合成法
Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate can be synthesized from L-proline in a three-step process. The first step involves the protection of the carboxyl group of L-proline with a tert-butyloxycarbonyl (Boc) group. The second step involves the reduction of the imine group of the protected proline with sodium borohydride to yield the corresponding amine. The third step involves the esterification of the amine with methyl chloroformate to give Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate. The overall yield of this synthesis method is around 60%.
科学的研究の応用
Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate has been widely used as a chiral building block in the synthesis of various biologically active molecules, such as amino acids, peptides, and alkaloids. Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate is also used as a starting material for the synthesis of drugs that target the central nervous system, such as antipsychotics, antidepressants, and anxiolytics. Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate has been shown to possess significant pharmacological activity, including anticonvulsant, anxiolytic, and analgesic effects.
特性
IUPAC Name |
methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-6(9-5-8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZXLLAOBQGLGF-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](NC1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-4,4-dimethylpyrrolidine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2578783.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2578784.png)
![N-cyclohexyl-2-(2-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2578785.png)


![2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)
![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-methyl-N-phenylacetamide](/img/structure/B2578796.png)
![3-Methyl-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2578797.png)
![(4-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2578798.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2578802.png)

![4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2578805.png)
